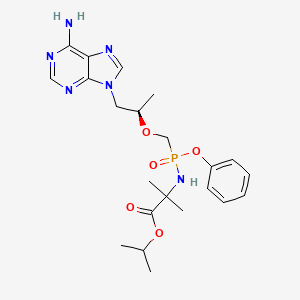

(1R)-Tenofovir amibufenamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H31N6O5P |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |

InChI |

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1 |

InChI Key |

ORHSFGJQGPUCRR-LXAPUOBYSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of 1r Tenofovir Amibufenamide

Synthetic Methodologies for (1R)-Tenofovir Amibufenamide

The synthesis of this compound is a sophisticated process that combines the preparation of the chiral tenofovir (B777) backbone with the construction of the phosphoroamidate prodrug moiety. Methodologies are chosen to maximize yield, purity, and stereochemical integrity.

The molecular structure of this compound features three chiral centers: one at the C1 position of the propyl chain inherited from the tenofovir backbone, a second at the phosphorus atom of the phosphoroamidate group, and a third within the L-alanine component of the side chain. Establishing the correct absolute configuration at each of these centers is paramount for the compound's biological activity.

Backbone Chirality (1R): The crucial (R)-configuration of the 9-(2-hydroxypropyl)adenine (B3238228) (HPA) backbone is typically established early in the synthesis using a chiral pool approach. A common and efficient method involves the N-alkylation of adenine (B156593) with a commercially available chiral starting material, (R)-propylene carbonate. chemrxiv.org This reaction directly installs the desired stereocenter. Alternative chemoenzymatic routes have been developed that employ enzymes like lipases for kinetic resolution of racemic intermediates or alcohol dehydrogenases for the stereoselective reduction of a prochiral ketone precursor to yield the desired (R)-alcohol intermediate.

Phosphorus Chirality: The introduction of the phosphoroamidate moiety creates a new stereocenter at the phosphorus atom. The reaction of the tenofovir phosphonic acid with a chloridating agent, followed by sequential reaction with 4-isopropylphenol (B134273) and L-alanine isopropyl ester, typically results in a mixture of two diastereomers, designated Sp and Rp. As the biological activity of phosphoroamidate prodrugs is often dependent on the phosphorus stereochemistry, the separation of these diastereomers is a critical step. This is usually accomplished through chromatographic methods or diastereoselective crystallization. The development of synthetic methods that directly favor the formation of the desired Sp isomer is an area of active research, often involving the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the phosphorylation step.

Further process improvements have been achieved by replacing problematic reagents, such as magnesium tert-butoxide, with more manageable bases and by reducing solvent volumes. newdrugapprovals.org In the final coupling steps to form the amibufenamide prodrug, optimization focuses on controlling the reaction conditions (temperature, solvent, base) to maximize the yield of the desired diastereomer and simplify the purification process. The stability of the phosphonochloridate intermediate and the prevention of side reactions are key challenges that must be addressed through careful process control.

Fragment 1: The (R)-Tenofovir core.

Fragment 2: The phosphoroamidate side chain, which is itself constructed from 4-isopropylphenol and L-alanine isopropyl ester.

| Synthesis Strategy | Description | Advantage for this compound Synthesis |

| Convergent | Key fragments of the molecule are synthesized independently and then coupled together in the final steps. | Higher overall yield; allows for parallel production of intermediates, shortening the overall production timeline. |

| Linear | The molecule is assembled in a step-by-step sequence, with each reaction adding a new part to the growing chain. | Simpler logistical planning, but often results in significantly lower overall yields for multi-step syntheses. |

Precursor Chemistry and Derivatization Techniques

The successful synthesis of this compound relies on the efficient preparation of several key precursors and the application of specific functional group transformations to assemble them.

Several key intermediates must be synthesized with high purity to serve as building blocks for the final molecule.

(R)-9-(2-hydroxypropyl)adenine (HPA): This is the foundational chiral building block. It is most commonly synthesized via the base-catalyzed reaction of adenine with (R)-propylene carbonate in a polar aprotic solvent like DMF. lgcstandards.com

(R)-Tenofovir (PMPA): The core active pharmaceutical ingredient is prepared from HPA. The secondary alcohol of HPA is alkylated with a phosphonomethylating agent, such as a tosylated or mesylated derivative of diethyl (hydroxymethyl)phosphonate. The resulting phosphonate (B1237965) ester is then deprotected, typically using an agent like bromotrimethylsilane (B50905) (TMSBr), to yield the free phosphonic acid, (R)-Tenofovir. chemrxiv.org

4-isopropylphenyl phosphorodichloridate: This precursor for the side chain is prepared by reacting 4-isopropylphenol with an excess of a phosphorylating agent, such as phosphoryl chloride (POCl₃), often in the presence of a catalyst. google.com

L-alanine isopropyl ester: This is typically prepared by the standard esterification of the amino acid L-alanine with isopropanol (B130326) under acidic conditions.

| Key Intermediate | Starting Materials | Purpose in Synthesis |

| (R)-9-(2-hydroxypropyl)adenine | Adenine, (R)-propylene carbonate | Provides the chiral backbone of the final molecule. |

| (R)-Tenofovir (PMPA) | (R)-9-(2-hydroxypropyl)adenine, Diethyl p-toluenesulfonyloxymethylphosphonate | The active phosphonate drug that is the target of the prodrug strategy. |

| 4-isopropylphenyl phosphorodichloridate | 4-isopropylphenol, Phosphoryl chloride | Reagent for introducing the aryl phosphonate portion of the prodrug moiety. |

| L-alanine isopropyl ester | L-alanine, Isopropanol | Provides the amino acid ester portion of the phosphoroamidate prodrug moiety. |

The assembly of this compound involves several critical chemical transformations.

N-Alkylation: The synthesis of the HPA intermediate is a nucleophilic substitution reaction where the nitrogen atom of the purine (B94841) ring of adenine attacks the electrophilic carbon of (R)-propylene carbonate. Careful control of reaction conditions is needed to favor alkylation at the desired N-9 position over the N-7 position.

O-Phosphonylation: The hydroxyl group of HPA is converted into a phosphonomethoxy ether. This is achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (like tosylate) from a phosphonomethylating agent. chemrxiv.org

Phosphoroamidate Formation: This is the most complex transformation, creating the P-N and P-O bonds of the prodrug moiety. The process generally involves activating the (R)-Tenofovir phosphonic acid, for example, by converting it to a phosphonodichloridate with an agent like thionyl chloride. This activated intermediate is then reacted sequentially in a one-pot process. First, it reacts with 4-isopropylphenol to form a phosphonochloridate ester intermediate. This is followed by the addition of L-alanine isopropyl ester, which displaces the remaining chloride to form the final phosphoroamidate bond. This final step is diastereoselective and requires careful control to manage the formation of the desired stereoisomer at the phosphorus center.

Green Chemistry Principles in this compound Synthesis Research

The synthesis of complex pharmaceutical molecules like this compound is an area of continuous research, with a growing emphasis on the incorporation of green chemistry principles to enhance sustainability. While specific literature detailing the green synthesis of this compound is not extensively available, the principles are widely applied to the synthesis of its parent molecule, Tenofovir, and related prodrugs like Tenofovir Disoproxil Fumarate (B1241708) (TDF). These applications provide a clear framework for developing more environmentally benign synthetic routes.

Key green chemistry principles relevant to the synthesis of Tenofovir prodrugs include:

Use of Greener Catalysts: Catalysts are crucial for many chemical transformations. Green chemistry encourages the use of catalysts that are non-toxic, recyclable, and highly efficient. For example, Polyethylene glycol (PEG), considered a "Green Chemical," has been used as a catalyst in the synthesis of Tenofovir disoproxil, where it was found to improve yield and reduce the formation of by-products. researchgate.net Another approach involves the use of organocatalysis, which avoids the use of potentially toxic heavy metals. nih.gov

Shortening Synthetic Routes: Reducing the number of steps in a synthetic process can lead to significant reductions in solvent use, energy consumption, and waste generation. nih.gov Research into novel synthetic pathways for Tenofovir alafenamide (TAF), a structurally similar compound, has explored new retrosynthetic disconnections that bypass common intermediates, potentially leading to a more streamlined and efficient process. acs.org Chemoenzymatic strategies, which use enzymes to perform specific chemical transformations with high selectivity, also represent a powerful tool for creating more concise and sustainable synthetic routes for chiral molecules like Tenofovir. nih.gov

These research directions in the broader field of Tenofovir prodrug synthesis highlight the potential pathways for developing a greener, more sustainable manufacturing process for this compound.

Analytical Validation of Synthetic Products (focused on purity and identity for research purposes)

The analytical validation of a synthetic product like this compound is critical to confirm its chemical identity, purity, and stereochemical integrity for research purposes. A multi-faceted approach employing various analytical techniques is standard practice. The validation of methods for the closely related compound Tenofovir alafenamide (TAF) provides a template for the rigorous analysis required. researchgate.netsciencearchives.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone methods for assessing the purity of Tenofovir prodrugs and quantifying any related impurities. researchgate.netsciencearchives.orgbiotech-asia.org A validated UPLC method for Tenofovir alafenamide and its impurities demonstrates the necessary criteria for reliable analysis, including: researchgate.netsciencearchives.org

Specificity: The method must be able to resolve the main compound from any impurities, degradation products, or blank peaks. researchgate.net

Linearity: The detector response must be directly proportional to the concentration of the analyte over a specified range. biotech-asia.org

Accuracy: The method must provide results that are close to the true value, often assessed through recovery studies. biotech-asia.org

Precision: The method must produce consistent results for the same sample under the same conditions. biotech-asia.org

Robustness: The method must remain unaffected by small, deliberate variations in parameters like mobile phase composition or column temperature. researchgate.net

Stereochemical Analysis: For a chiral compound designated as (1R), confirming the stereochemical purity is paramount. The synthesis of Tenofovir prodrugs can result in diastereomeric mixtures that must be separated and quantified. nih.gov

Chiral Chromatography: Specialized chiral HPLC columns are used to resolve and quantify stereoisomers. nih.govdoaj.org Methods have been developed for separating the key chiral intermediates of TAF from their opposite stereoisomers. doaj.org

Indirect Chiral Ligand Exchange Chromatography (ICLEC): This is another technique that has been successfully developed to separate TAF from its diastereoisomer, demonstrating the specialized methods available for ensuring stereochemical purity. rsc.org

Structural Confirmation: Beyond chromatographic purity, the absolute chemical structure of the synthesized product must be confirmed.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic techniques are essential for confirming the successful synthesis of a target molecule. unmc.edu MS provides information on the molecular weight and fragmentation pattern, while NMR provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and connectivity. A sensitive LC-MS/MS method can be used to simultaneously monitor the prodrug and its active metabolites. researchgate.net

The combination of these analytical methods ensures that any synthesized batch of this compound for research purposes is of the correct structure and meets high-purity standards.

Table 1: Example Parameters for a Validated UPLC Method for Analysis of Tenofovir Prodrugs

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | UPLC with PDA Detector | researchgate.net |

| Column | YMC-Triart C18 (2mm X 100mm, 1.9 µm) | researchgate.net |

| Flow Rate | 0.35 mL/minute | researchgate.net |

| Detection Wavelength | 260 nm | researchgate.netcore.ac.uk |

| Injection Volume | 2 µL | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Autosampler Temperature | 8°C | researchgate.net |

| Run Time | 30 minutes | researchgate.net |

Molecular and Cellular Pharmacology of 1r Tenofovir Amibufenamide

Prodrug Activation and Intracellular Metabolism

As a prodrug, (1R)-Tenofovir amibufenamide requires intracellular conversion to its pharmacologically active form. patsnap.com This bioactivation process is a critical determinant of its antiviral efficacy. The metabolic pathway of TMF is similar to that of TAF, involving targeted activation within hepatocytes. nih.govfrontiersin.org

The intracellular activation of this compound is initiated by hydrolysis. nih.govfrontiersin.org This reaction is predominantly catalyzed by specific intracellular esterases, namely carboxylesterase 1 (CES1) in the liver and cathepsin A, which are highly expressed in HBV-infected hepatocytes. nih.govfrontiersin.orgnih.gov These enzymes cleave the ester bond of the prodrug, releasing tenofovir (B777) into the cytoplasm. nih.govfrontiersin.orgmdpi.com This targeted activation within hepatocytes contributes to plasma stability of the prodrug, reducing systemic exposure to tenofovir. clinicaltrials.gov

Following the initial hydrolysis that yields tenofovir, the molecule undergoes further intracellular metabolism to become active. Cellular kinase enzymes mediate two successive phosphorylation steps, converting tenofovir first to tenofovir monophosphate and subsequently to the active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP). patsnap.comnih.govmdpi.com Because tenofovir is already a phosphonate (B1237965) analog, it bypasses the initial, often rate-limiting, phosphorylation step required for nucleoside analogs, allowing for efficient conversion to its active diphosphate metabolite. frontiersin.org

The principal and pharmacologically active intracellular metabolite of this compound is tenofovir diphosphate (TFV-DP). nih.govresearchgate.net In vitro studies using the HBV-positive HepG2.2.15 cell line have demonstrated that TMF is efficiently metabolized to TFV-DP. frontiersin.org Research comparing different tenofovir prodrugs showed that TMF, similar to TAF, leads to persistent and increasing levels of intracellular TFV-DP over a 24-hour period. frontiersin.org Furthermore, TMF was shown to generate higher concentrations of the active metabolite TFV-DP within hepatic cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). frontiersin.org

Table 1: Intracellular Exposure of the Active Metabolite Tenofovir Diphosphate (TFV-DP) in HepG2.2.15 Cells Following Incubation with Different Tenofovir Prodrugs

| Prodrug | Intracellular TFV-DP Exposure (AUC 0-24h, pmol·h/10⁶ cells) |

|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | ~2,100 |

| Tenofovir Alafenamide (TAF) | ~6,300 |

| Tenofovir Amibufenamide (TMF) | ~7,100 |

Data are estimated from in vitro studies incubating 5 µM of each prodrug with HepG2.2.15 cells for 24 hours. frontiersin.org

Target Enzyme Interactions and Inhibition Kinetics

The antiviral activity of this compound is a direct result of the interaction between its active metabolite, TFV-DP, and the viral polymerase enzyme. patsnap.com

TFV-DP is a potent inhibitor of the hepatitis B virus (HBV) polymerase, which functions as a reverse transcriptase. nih.govresearchgate.net In vitro studies have confirmed the potent anti-HBV activity of TMF. When compared to other tenofovir prodrugs in HBV-positive HepG2.2.15 cells, TMF demonstrated significantly stronger inhibition of HBV DNA replication than TDF. frontiersin.org Its activity was also found to be slightly more potent than that of TAF. frontiersin.org

Table 2: In Vitro Anti-HBV Activity of Tenofovir Prodrugs in HepG2.2.15 Cells

| Compound | EC₅₀ (nM) After 9 Days of Treatment |

|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir Amibufenamide (TMF) | 7.29 ± 0.71 |

EC₅₀ represents the concentration required to inhibit HBV DNA replication by 50%. frontiersin.org

The mechanism of action for TFV-DP at the enzymatic level involves competitive inhibition and chain termination. patsnap.compatsnap.com TFV-DP is a structural analog of the natural substrate, deoxyadenosine triphosphate. researchgate.net It competes with this natural nucleotide for binding to the active site of the viral reverse transcriptase. patsnap.comresearchgate.net

Upon binding, the viral enzyme incorporates TFV-DP into the nascent viral DNA strand. patsnap.com However, the tenofovir molecule lacks the crucial 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.compatsnap.com This structural feature makes the addition of subsequent nucleotides impossible, effectively terminating the elongation of the viral DNA chain. patsnap.compatsnap.com This halt in the viral DNA synthesis process is the ultimate mechanism that prevents viral replication. patsnap.com

Cellular Uptake and Intracellular Distribution Mechanisms

The efficient entry into and appropriate distribution within target cells are critical for the therapeutic effect of this compound. Its chemical structure is designed to overcome the poor cell permeability of the parent compound, tenofovir.

The cellular entry of this compound into hepatocytes is a multifaceted process involving both passive diffusion and active transport by cellular transporters. Due to its structural similarity to tenofovir alafenamide (TAF), insights into its uptake mechanisms can be inferred from studies on TAF. Research has shown that the hepatic uptake of TAF is facilitated by organic anion transporting polypeptides OATP1B1 and OATP1B3 nih.govresearchgate.net. These transporters are expressed on the sinusoidal membrane of hepatocytes and are crucial for the uptake of a wide range of endogenous compounds and xenobiotics nih.gov. In vitro studies using Chinese hamster ovary (CHO) cells expressing these transporters demonstrated significantly higher uptake of TAF compared to wild-type cells, and this uptake was inhibited by the known OATP inhibitor rifampin nih.govresearchgate.net.

This compound possesses an additional methyl group compared to TAF, which enhances its lipophilicity and ability to penetrate cell membranes through passive diffusion frontiersin.org. This increased lipophilicity is a key factor in its efficient delivery to the liver nih.gov. While direct studies on this compound's interaction with OATP1B1 and OATP1B3 are limited, its structural similarity to TAF strongly suggests a similar reliance on these transporters for active uptake into hepatocytes. Conversely, the parent drug, tenofovir, is a known substrate for the renal organic anion transporters OAT1 and OAT3, which can lead to its accumulation in renal proximal tubule cells and potential nephrotoxicity researchgate.net. However, studies on TAF have shown that it is not a substrate for these renal transporters, thereby reducing the risk of renal adverse effects nih.govkisti.re.krnih.govresearchgate.net. This characteristic is likely shared by this compound, contributing to its improved safety profile.

| Compound | Primary Uptake Mechanism in Hepatocytes | Key Transporters Involved | Interaction with Renal Transporters (OAT1/OAT3) |

|---|---|---|---|

| This compound | Passive Diffusion & Transporter-Mediated Uptake (Inferred) | OATP1B1, OATP1B3 (Inferred from TAF) | Not a substrate (Inferred from TAF) |

| Tenofovir Alafenamide (TAF) | Passive Diffusion & Transporter-Mediated Uptake | OATP1B1, OATP1B3 | Not a substrate |

| Tenofovir | Transporter-Mediated Uptake | OAT1, OAT3 (in renal tubules) | Substrate |

Following cellular uptake, this compound undergoes metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP). While specific studies detailing the subcellular distribution of this compound and its metabolites are not extensively available, research on its intracellular metabolism provides insights into its localization. The enzymatic conversion of this compound is initiated by hydrolases predominantly found within hepatocytes frontiersin.org.

In vitro studies in HepG2 cells and primary human hepatocytes have demonstrated the efficient phosphorylation of tenofovir to TFV-DP researchgate.netnih.govnih.gov. The active metabolite, TFV-DP, has a long intracellular half-life, which in primary human hepatocytes is approximately 95 hours researchgate.netnih.gov. This prolonged intracellular presence ensures sustained antiviral activity. The enzymes responsible for the initial hydrolysis of the prodrug, carboxylesterase 1 and cathepsin A, are located in the cytoplasm and lysosomes, respectively nih.govkisti.re.krnih.govresearchgate.net. This suggests that the initial metabolic steps occur in these compartments. The subsequent phosphorylation of tenofovir to TFV-DP is carried out by cellular kinases, which are present in the cytoplasm. The final active metabolite, TFV-DP, exerts its antiviral effect by inhibiting the hepatitis B virus (HBV) polymerase in the cytoplasm of infected hepatocytes.

Substrate Specificity and Affinity for Cellular Enzymes

The conversion of this compound to tenofovir is a critical step in its mechanism of action and is dependent on its interaction with specific cellular enzymes. The prodrug is designed to be a substrate for hydrolases that are highly expressed in hepatocytes, thereby ensuring targeted release of the active drug.

This compound shares a similar metabolic pathway with TAF, which involves hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) frontiersin.org. CES1 is a major drug-metabolizing enzyme predominantly found in the endoplasmic reticulum of hepatocytes, while CatA is a lysosomal protease. In vitro studies with TAF have shown that both enzymes catalyze its hydrolysis in a pH-dependent manner. CatA exhibits significantly higher activity at an acidic pH (around 5.2), characteristic of the lysosomal environment, whereas CES1 is more active at a neutral pH (around 7.2) found in the cytoplasm nih.govkisti.re.krnih.govresearchgate.net. Despite the much higher protein expression of CES1 in the liver, the catalytic activity of CatA towards TAF is substantially greater, suggesting that CatA may play a more significant role in the hepatic activation of TAF than previously thought nih.govkisti.re.krnih.govresearchgate.net. Genetic variations in these enzymes, such as the CES1 variant G144E, can impact the rate of prodrug hydrolysis nih.govkisti.re.krnih.govresearchgate.net. Given the structural similarity, it is highly probable that this compound is also a substrate for both CES1 and CatA, with its activation being influenced by the respective enzymatic activities and the intracellular pH.

Molecular Determinants of Prodrug Efficacy (in vitro studies)

The efficacy of this compound as a prodrug is determined by several molecular factors that enhance its pharmacokinetic and pharmacodynamic properties compared to the parent drug, tenofovir.

A key molecular determinant is the addition of a methyl group to its structure compared to TAF, which increases its lipophilicity frontiersin.orgnih.gov. This enhanced lipophilicity facilitates better penetration of the cell membrane, leading to higher intracellular concentrations of the prodrug. Furthermore, this structural modification contributes to greater plasma stability, allowing more of the intact prodrug to reach the target hepatocytes before being hydrolyzed in the bloodstream nih.gov.

In vitro studies have confirmed the superior efficacy of this compound. In a study using the HBV-positive human hepatoma cell line HepG2.2.15, this compound demonstrated potent antiviral activity. These studies have shown that it leads to higher intracellular levels of the active metabolite, tenofovir diphosphate (TFV-DP), compared to other tenofovir prodrugs like tenofovir disoproxil fumarate (TDF). This efficient intracellular conversion and accumulation of TFV-DP directly correlates with its potent inhibition of HBV replication. The sustained high levels of TFV-DP also contribute to a prolonged antiviral effect. Clinical studies have further supported these in vitro findings, demonstrating the non-inferior efficacy of this compound to TDF at a much lower dose, along with an improved safety profile researchgate.netxiahepublishing.comnih.gov.

| Compound | EC50 (nM) |

|---|---|

| This compound | Data not specifically available in provided search results |

| Tenofovir Alafenamide (TAF) | Data not specifically available in provided search results |

| Tenofovir Disoproxil Fumarate (TDF) | Data not specifically available in provided search results |

| Tenofovir | 1100 |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a more potent drug.

Preclinical Pharmacological Evaluation of 1r Tenofovir Amibufenamide

In Vitro Antiviral Activity Assessments

The primary cell culture model utilized for the in vitro evaluation of (1R)-Tenofovir amibufenamide's anti-Hepatitis B virus (HBV) activity is the HepG2.2.15 cell line. frontiersin.orgresearchgate.net This line is derived from human hepatoblastoma cells and is engineered to stably replicate and express HBV, making it a highly relevant model for studying the inhibition of viral DNA replication in hepatocytes. frontiersin.org For assessing activity against Human Immunodeficiency Virus (HIV), other tenofovir (B777) prodrugs have been evaluated in various cell lines, including fresh human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages, which represent key target cells for HIV infection. ncats.ionih.gov

In vitro studies have demonstrated that tenofovir amibufenamide exhibits potent, concentration-dependent inhibition of HBV replication. frontiersin.org Preclinical evaluations using the HepG2.2.15 cell line showed that tenofovir amibufenamide (TMF) more effectively inhibited HBV DNA replication compared to other tenofovir prodrugs like tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF). frontiersin.orgnih.govxiahepublishing.com

After a nine-day treatment period, TMF displayed a significantly lower 50% effective concentration (EC50) value than both TAF and TDF, indicating superior potency in this cell-based assay. researchgate.net The anti-HBV activity of TMF was found to be approximately 1.6-fold stronger than TAF and 2.3-fold higher than TDF under these conditions. frontiersin.org

| Compound | EC50 (nM) |

|---|---|

| Tenofovir Amibufenamide (TMF) | 7.29 ± 0.71 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 |

This compound is recognized as an inhibitor of both HBV and HIV. medchemexpress.com As a prodrug of tenofovir, its active metabolite, tenofovir diphosphate (B83284), functions as a nucleotide reverse transcriptase inhibitor. ncats.iopatsnap.com This mechanism of action provides activity against retroviruses like HIV-1 and HIV-2, as well as hepadnaviruses like HBV, which utilizes a reverse transcriptase for replication. ncats.iopatsnap.com While detailed preclinical studies have focused on its potent anti-HBV activity, its chemical nature suggests a broad spectrum of activity. frontiersin.org For instance, the related prodrug tenofovir alafenamide has shown potent antiviral activity against all major subtypes of HIV-1 and HIV-2. ncats.ionih.gov

In Vivo Efficacy Studies in Animal Models

For in vivo preclinical efficacy assessments of tenofovir amibufenamide, the HBV transgenic mouse model has been utilized. researchgate.net This model is considered a relevant and validated system for studying anti-HBV therapies. HBV transgenic mice are genetically engineered to express HBV genes, leading to the production of viral antigens and replication of HBV DNA, which allows for the direct measurement of a drug's antiviral effect in a living organism. researchgate.net Other animal models used in the preclinical evaluation of tenofovir prodrugs for different indications have included C57BL/6 mice, beagle dogs, and merino sheep, which are often used to study pharmacokinetics. nih.govnih.govresearchgate.net

In preclinical in vivo studies, the primary pharmacodynamic endpoint for assessing the efficacy of tenofovir amibufenamide is the reduction in viral load. researchgate.net Specifically, researchers measure the decline in serum HBV DNA levels in HBV transgenic mice following treatment. researchgate.net This endpoint provides a direct quantification of the drug's ability to suppress viral replication. researchgate.net

Beyond viral load, biomarker research in preclinical models has also explored the effect of tenofovir prodrugs on the host's cellular metabolism. Studies have shown that these compounds can correct metabolic disorders within liver cells caused by HBV infection. frontiersin.org This includes the rebalancing of key biochemical pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, and purine (B94841)/pyrimidine metabolism, which serve as biomarkers for the restoration of normal hepatocellular function. frontiersin.org

Correlation between Preclinical Exposure and Efficacy Markers in Animal Systems

The preclinical efficacy of this compound, also known as Tenofovir amibufenamide fumarate (TMF), is intrinsically linked to its pharmacokinetic profile, which demonstrates significant advantages over older tenofovir prodrugs like tenofovir disoproxil fumarate (TDF) and even the more recent tenofovir alafenamide (TAF). nih.govresearchgate.net Studies in various animal models, including Sprague-Dawley rats, C57BL/6 mice, and beagle dogs, have consistently shown that TMF exhibits greater bioavailability. nih.govresearchgate.net

This enhanced bioavailability leads to higher concentrations of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), in target hepatocytes. nih.govresearchgate.net Research has shown a direct correlation between these elevated intrahepatic TFV-DP levels and the potent inhibition of hepatitis B virus (HBV) DNA replication. nih.govresearchgate.net For instance, in HBV transgenic mouse models, administration of TMF resulted in a notable decline in HBV DNA levels. nih.govresearchgate.net

A comparative study in rats demonstrated that TMF and TAF led to 3.55-fold and 2.48-fold higher exposure of TFV-DP in the liver, respectively, when compared to TDF. researchgate.net Furthermore, TMF provided a 1.43-fold higher exposure of the active metabolite in the liver than TAF. researchgate.net This superior delivery of TFV-DP to the target cells is considered a key determinant of its enhanced antiviral efficacy observed in preclinical settings. nih.govresearchgate.net

| Compound | EC50 (nM) |

|---|---|

| This compound (TMF) | 7.29 ± 0.71 |

| Tenofovir alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir disoproxil fumarate (TDF) | 17.09 ± 2.45 |

Cellular Selectivity and Differential Activities in Preclinical Systems

The design of this compound as a prodrug is intended to optimize its delivery to target cells while minimizing systemic exposure, thereby enhancing its cellular selectivity and therapeutic index.

This compound is structurally similar to tenofovir alafenamide (TAF) but includes an additional methyl group, which enhances its lipophilicity and cell membrane penetration. nih.gov The metabolic activation of TMF is understood to be similar to that of TAF, primarily occurring within target hepatocytes through the actions of carboxylesterase and cathepsin A. nih.gov This targeted activation leads to the efficient generation of the active tenofovir diphosphate (TFV-DP) within the cells where the hepatitis B virus replicates. nih.gov

In vitro studies using the HBV-positive human liver cancer cell line HepG2.2.15 have demonstrated that TMF has a lower 50% effective concentration (EC50) compared to TAF and TDF, indicating greater potency in these target cells. nih.gov This suggests a more efficient intracellular conversion to the active metabolite.

Conversely, the primary non-target cells of concern for tenofovir-related toxicity are the proximal tubule cells of the kidneys. Tenofovir is actively secreted by these cells, and high intracellular concentrations can lead to mitochondrial toxicity. While direct comparative metabolic studies of TMF in hepatocytes versus renal proximal tubule cells are not extensively available, the prodrug strategy aims to reduce the systemic circulating levels of tenofovir, thereby lowering the exposure of non-target cells like those in the kidney tubules. nih.gov The higher plasma stability of TMF is designed to ensure that the majority of the drug is delivered intact to the liver, where it is then metabolized to its active form. nih.gov

| Compound | Cell Line | EC50 (nM) |

|---|---|---|

| This compound (TMF) | HepG2.2.15 | Lower than TAF and TDF |

| Tenofovir alafenamide (TAF) | HepG2.2.15 | - |

| Tenofovir disoproxil fumarate (TDF) | HepG2.2.15 | - |

The mitochondrial toxicity of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) is a known class effect, primarily attributed to the inhibition of mitochondrial DNA polymerase gamma (Pol γ). mdpi.com This off-target effect can lead to mitochondrial DNA depletion, disruption of the electron transport chain, and subsequent cellular dysfunction. mdpi.com

For tenofovir prodrugs, the risk of mitochondrial toxicity is closely linked to the intracellular concentration of the active metabolite in non-target cells, particularly renal proximal tubule cells. nih.gov Studies on tenofovir have shown that it can induce mitochondrial damage and oxidative stress in human kidney (HK-2) cells. Mechanistically, this is thought to occur through the depletion of mitochondrial DNA in these specialized cells. nih.gov

While specific mechanistic studies on the direct interaction of this compound with mitochondrial polymerase gamma are limited, the improved liver-targeting and lower systemic exposure profile of TMF are designed to mitigate such off-target effects. nih.gov By achieving high concentrations of the active metabolite in hepatocytes and lower concentrations elsewhere, the potential for mitochondrial damage in cells such as those in the kidneys is theoretically reduced. Studies on TAF, a closely related compound, have suggested a lower potential for mitochondrial toxicity in T-cells compared to older NRTIs, despite achieving higher intracellular active metabolite concentrations in these target cells. nih.gov This suggests that the specific chemical structure of these newer prodrugs may influence their interaction with mitochondrial machinery, although further research is needed to fully elucidate the mechanistic details for TMF.

Preclinical Pharmacokinetics and Pharmacodynamics of 1r Tenofovir Amibufenamide

Absorption and Distribution Studies in Animal Models

Oral Bioavailability and Absorption Mechanisms in Preclinical Species

Preclinical trials have demonstrated that (1R)-Tenofovir amibufenamide (TMF) possesses significantly higher oral bioavailability compared to earlier tenofovir (B777) prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) and even shows advantages over TAF in certain species. frontiersin.org This enhanced bioavailability is a key attribute, allowing for greater systemic exposure and delivery of the active metabolite to target tissues from a smaller dose. frontiersin.org

In Sprague-Dawley rats, following oral administration, this compound is so rapidly hydrolyzed that the prodrug form is undetectable in plasma; only the active metabolite, tenofovir (TFV), is measured. frontiersin.org The absolute bioavailability of TFV after TMF administration in rats was found to be 46.70%, a significant increase compared to 17.21% for TDF and 28.60% for TAF. frontiersin.org

Studies in C57BL/6 mice and beagle dogs allowed for the detection of the intact prodrug in plasma. In mice, this compound itself had a bioavailability of 9.70%, whereas TAF and TDF were not detected in their prodrug forms. frontiersin.org In beagle dogs, the bioavailability of the intact TMF prodrug was 53.49%, compared to 32.96% for TAF. frontiersin.org When considering the total bioavailability (both the prodrug and the resulting tenofovir metabolite), this compound demonstrated the highest bioavailability across the tested species. In beagle dogs, the total bioavailability for TMF was 66.52%, substantially higher than that for TAF (44.47%) and TDF (21.02%). frontiersin.org

The enhanced absorption is attributed to the increased lipophilicity and cell membrane penetration conferred by its chemical structure. frontiersin.orgnih.gov While specific mechanistic studies using models like Caco-2 cell permeability assays for this compound are not extensively reported in the available literature, its structural similarity to TAF and its physicochemical properties suggest that absorption likely occurs via enhanced passive diffusion across the intestinal epithelium. frontiersin.orgnih.gov Greater stability in the intestinal fluid has also been identified as a key factor contributing to its improved absorption profile compared to other tenofovir prodrugs. frontiersin.org

Table 1: Oral Bioavailability of this compound and its Metabolite (Tenofovir) in Preclinical Animal Models

| Animal Model | Analyte | Bioavailability (F%) |

|---|---|---|

| SD Rats | Tenofovir (from TMF) | 46.70% ± 5.59% |

| C57BL/6 Mice | This compound | 9.70% |

| Beagle Dogs | This compound | 53.49% ± 11.34% |

| Beagle Dogs | Total (TMF + Tenofovir) | 66.52% |

Data sourced from a comparative preclinical pharmacokinetic study. frontiersin.org

Tissue Distribution and Organ-Specific Accumulation Profiles

Following oral administration in rats, the intact this compound prodrug is primarily detected in the stomach and intestine. frontiersin.org It is largely absent in other tissues in its original form, indicating rapid hydrolysis either in the gut, during first-pass metabolism in the liver, or in the bloodstream. frontiersin.org

The hydrolyzed metabolite, tenofovir, exhibits wide distribution throughout the body. Notably, administration of this compound leads to significantly higher concentrations of tenofovir in the liver compared to administration of TDF or TAF. frontiersin.org This preferential liver targeting is a key pharmacodynamic advantage, particularly for the treatment of hepatic viral infections like Hepatitis B. clinicaltrials.gov Besides the liver, tenofovir also accumulates significantly in the kidneys, which are the primary route of elimination for the active drug. frontiersin.org The efficient delivery of tenofovir to hepatocytes is further supported by in vitro studies showing that this compound leads to persistent high levels of the pharmacologically active metabolite, tenofovir-diphosphate (TFV-DP), within liver cells. frontiersin.org

Comprehensive quantitative data on the accumulation profiles of this compound or its metabolites in a broader range of organs from preclinical models are not yet widely available in the scientific literature.

Barrier Penetration Research (e.g., Blood-Brain Barrier) in Animal Systems

There is currently a lack of specific preclinical research data on the penetration of this compound across the blood-brain barrier (BBB). Studies have focused primarily on its distribution to the liver and plasma pharmacokinetics. Therefore, its ability to enter the central nervous system remains uncharacterized in the available scientific literature.

Metabolism and Excretion Pathways in Preclinical Systems

Metabolic Fate of this compound and its Metabolites

This compound is a prodrug designed for efficient delivery of tenofovir. Its metabolic activation is initiated by hydrolysis, which cleaves the amibufenamide promoiety to release tenofovir. doaj.org This conversion is rapid, particularly in rats, where the parent compound is not detected systemically after oral dosing. frontiersin.org

Once released, tenofovir undergoes intracellular phosphorylation by cellular kinases to form the active antiviral agent, tenofovir-diphosphate (TFV-DP). frontiersin.org This two-step phosphorylation is crucial for its mechanism of action, which involves inhibiting viral reverse transcriptase. doaj.org In vitro studies in primary rat hepatocytes confirm that TFV-DP is the main intracellular metabolite following treatment with this compound. frontiersin.org

The metabolic fate of the amibufenamide portion of the molecule following its cleavage from tenofovir has not been detailed in the reviewed preclinical literature. The primary focus of metabolic studies has been on the successful delivery and subsequent activation of tenofovir.

Enzyme Systems Involved in Prodrug Biotransformation

The biotransformation of this compound into tenofovir is an enzymatic process. Due to its structural similarity to TAF, it is understood to share a similar metabolic pathway. frontiersin.orgnih.gov The hydrolysis of the prodrug is mediated primarily by carboxylesterase 1 (CES1) and cathepsin A (CatA). frontiersin.orgnih.gov These enzymes are highly expressed in hepatocytes, which contributes to the efficient, targeted release of tenofovir within the liver. frontiersin.org

Preclinical studies have shown that this compound has greater stability in rat intestine and liver homogenates compared to TAF, which may contribute to its improved pharmacokinetic profile. frontiersin.org This suggests that while the enzymatic systems involved are the same, the rate of biotransformation may be different, allowing more intact prodrug to be absorbed before being metabolized. frontiersin.org

Routes and Mechanisms of Excretion in Animal Models

The excretion pathway of the active metabolite of this compound, tenofovir, is primarily through the kidneys. clinpgx.org This process involves both glomerular filtration and active tubular secretion. clinpgx.org Key membrane transport proteins, including organic anion transporter 1 (OAT1), organic anion transporter 3 (OAT3), and multidrug resistance protein 4 (MRP4), are involved in the clearance of tenofovir in the proximal tubules of the kidney. clinpgx.org Specific preclinical studies detailing the excretion routes and mechanisms for the intact this compound prodrug or its initial metabolites in animal models are not extensively detailed in the available literature.

Prodrug Activation Kinetics and Active Metabolite Exposure in Preclinical Models

This compound (TMF) is a novel phosphoramidate (B1195095) prodrug of tenofovir designed for targeted delivery to hepatocytes. nih.gov Its activation follows a pathway similar to that of tenofovir alafenamide (TAF), where it is ultimately converted into the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP). nih.gov This intracellular activation is mediated predominantly by carboxylesterase and cathepsin A, enzymes highly expressed in hepatocytes. nih.gov

Preclinical studies in species including Sprague-Dawley rats, C57BL/6 mice, and beagle dogs have shown that the pharmacokinetic profile of TMF contributes to greater bioavailability and more efficient target loading compared to other tenofovir prodrugs like tenofovir disoproxil fumarate (TDF) and TAF. frontiersin.orgnih.gov A key advantage of TMF observed in these animal models is its ability to achieve higher hepatic levels of the pharmacologically active metabolite, TFV-DP, which is directly linked to its anti-HBV efficacy. frontiersin.orgnih.gov

The metabolic stability of this compound influences its conversion rate and subsequent delivery of tenofovir to target tissues. In preclinical studies using rat models, TMF demonstrated greater stability in intestinal and liver homogenates compared to TAF. frontiersin.org This increased stability is believed to affect the amount of intact prodrug available for absorption and subsequent metabolism. frontiersin.org

The following table details the degradation half-life of TMF in various rat tissue extracts, providing insight into its conversion kinetics.

| Biological Matrix | Elimination Half-life (t½) in minutes |

|---|---|

| Rat Intestine Homogenate | 3.80 |

| Rat Liver Homogenate | 1.72 |

| Rat Blood | 6.97 |

Data derived from a 2022 study on tenofovir ester prodrugs. frontiersin.org

This stability profile allows for higher exposure to the active metabolite, TFV-DP, within the liver. frontiersin.org Studies in animal models showed that the antiviral active metabolite TFV-DP was detectable in the liver as early as 5 minutes following administration of TMF. frontiersin.org Furthermore, TMF administration led to 3.55 times higher exposure of TFV-DP in the liver compared to TDF. frontiersin.org

A critical feature of this compound is its efficient intracellular delivery and accumulation of the active metabolite, TFV-DP, within target hepatocytes. The design of TMF, which includes an additional methyl group compared to TAF, enhances its liposolubility and cell membrane penetration. nih.gov This structural modification contributes to improved intracellular conversion and stability.

The enhanced bioavailability and targeted delivery of TMF result in better loading of the active drug into hepatocytes. frontiersin.orgnih.gov Preclinical animal studies have consistently demonstrated that TMF leads to a higher hepatic concentration of TFV-DP when compared to TDF and TAF. frontiersin.orgnih.gov This efficient accumulation of the active diphosphate form within liver cells is a key determinant of its potent antiviral activity against the hepatitis B virus. frontiersin.org

Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Research

While extensive preclinical pharmacokinetic data exists for this compound, specific studies detailing the application of pharmacokinetic/pharmacodynamic (PK/PD) mathematical models in animal species were not identified in the reviewed literature. Such modeling would typically be used to quantitatively describe the relationship between drug exposure and its antiviral effect to optimize dosing regimens.

A clear relationship between the exposure to this compound's active metabolite and the resulting pharmacodynamic response has been established in preclinical models. frontiersin.org The superior pharmacokinetic profile of TMF, characterized by greater bioavailability and higher accumulation of TFV-DP in the liver (exposure), correlates with a stronger inhibition of HBV DNA replication (response) in HBV transgenic mouse models. frontiersin.orgnih.gov

Based on the available research, the application of population pharmacokinetic (PopPK) modeling approaches to analyze this compound data from preclinical species has not been described. PopPK models are used to identify and quantify the sources of variability in drug concentrations among subjects, which can be a valuable tool in drug development, but specific examples for TMF in animal models are not present in the searched literature.

Mechanisms of Drug Resistance to 1r Tenofovir Amibufenamide

Viral Resistance Mutations and Phenotypic Characterization

While specific research on (1R)-Tenofovir amibufenamide is emerging, insights into its resistance profile can be drawn from studies of structurally similar tenofovir (B777) prodrugs, such as tenofovir alafenamide (TAF).

Identification of Resistance-Associated Mutations in Viral Genes

The primary target of tenofovir is the viral reverse transcriptase (RT) enzyme. Mutations in the gene encoding this enzyme are the principal cause of resistance. For tenofovir and its prodrugs, the most well-characterized resistance mutation is K65R , an amino acid substitution at position 65 of the RT. While direct in vitro selection studies with this compound are not extensively published, the selection of the K65R mutation is a consistent finding in studies with the parent compound, tenofovir, and its other prodrug, tenofovir alafenamide (TAF) nih.govresearchgate.netnih.gov.

In addition to the canonical K65R mutation, research into other novel nucleotide analogs, such as GS-9148 (the active metabolite of the prodrug GS-9131), has revealed alternative resistance pathways. In vitro selection studies with GS-9148 have identified a combination of mutations, including K70E, D123N, and T165I , which confer low-level resistance. Furthermore, the Q151L mutation has been shown to cause high-level resistance to GS-9148 natap.org. These findings suggest that while K65R is a primary concern, other mutational patterns may also contribute to resistance to this class of compounds.

In Vitro Selection and Characterization of Resistant Viral Strains

In vitro passage experiments are a standard preclinical method to select for and characterize drug-resistant viral strains. In studies involving TAF, prolonged exposure of HIV-1 to the drug in cell culture led to the emergence of viral variants with the K65R substitution in the reverse transcriptase enzyme nih.govresearchgate.netnih.gov. These K65R-mutant viruses exhibit a significant reduction in susceptibility to TAF. Specifically, the K65R mutation has been shown to confer a 6.5-fold decrease in susceptibility to TAF in vitro nih.govnih.gov.

The phenotypic characterization of these resistant strains confirms their reduced sensitivity to the drug. The following table summarizes the fold change in the half-maximal effective concentration (EC50) for TAF against wild-type and K65R mutant HIV-1, as observed in preclinical studies.

| Viral Strain | Key Mutation | Fold Change in TAF Susceptibility |

| Wild-Type HIV-1 | None | 1.0 |

| K65R Mutant HIV-1 | K65R | 6.5 |

This table is based on data for the structurally similar compound Tenofovir Alafenamide (TAF) as a proxy for this compound.

Molecular Mechanisms of Resistance Development at the Viral Level

The molecular basis of resistance conferred by mutations like K65R lies in their ability to interfere with the binding or incorporation of the active drug metabolite, tenofovir diphosphate (B83284) (TFV-DP), into the growing viral DNA chain. The K65R mutation is thought to reduce the efficiency of TFV-DP incorporation by the reverse transcriptase enzyme. This steric hindrance allows the viral enzyme to preferentially incorporate natural deoxynucleotide triphosphates over the drug analog, thereby allowing DNA synthesis to continue and viral replication to proceed, albeit often at a reduced efficiency compared to the wild-type virus.

Cross-Resistance Profiles with Other Antiviral Agents in Preclinical Models

Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class, is a critical consideration in antiviral therapy. The resistance profile of this compound is anticipated to be very similar to that of TAF and tenofovir itself.

The K65R mutation, the primary resistance mutation for tenofovir prodrugs, is known to confer cross-resistance to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including abacavir (ABC), lamivudine (3TC), and emtricitabine (FTC) stanford.edu. However, viruses containing the K65R mutation have been shown to have increased susceptibility to the NRTI zidovudine (AZT) stanford.edu.

Conversely, viruses with thymidine analog mutations (TAMs), which are selected for by NRTIs like zidovudine and stavudine, can show reduced susceptibility to tenofovir. However, the presence of the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, can increase the susceptibility of the virus to tenofovir stanford.edunih.gov. This complex interplay of mutations highlights the importance of genotypic testing to guide treatment decisions.

The table below summarizes the expected cross-resistance profile of a virus with the K65R mutation, based on data for tenofovir.

| Antiviral Agent | Effect of K65R Mutation on Susceptibility |

| Abacavir (ABC) | Reduced |

| Lamivudine (3TC) | Reduced |

| Emtricitabine (FTC) | Reduced |

| Zidovudine (AZT) | Increased |

This table is based on data for Tenofovir as a proxy for this compound.

Strategies to Overcome Resistance in Preclinical Settings

The development of resistance necessitates strategies to maintain viral suppression. In preclinical models, combination therapy is the cornerstone for preventing and overcoming resistance.

Combination Approaches with Other Antiviral Agents in In Vitro Models

The principle of combination therapy is to use drugs with different resistance profiles, making it more difficult for the virus to develop mutations that can overcome all drugs in the regimen simultaneously.

An interesting phenomenon observed in preclinical studies of novel nucleotide analogs is the potential for resistance mutations to one drug to hypersensitize the virus to another. For example, the Q151L mutation, which confers high-level resistance to the investigational NRTI GS-9148, surprisingly increases the susceptibility of the virus to tenofovir and zidovudine natap.org. This suggests a potential synergistic or effective sequential use of these drugs.

Furthermore, the opposing resistance profiles of tenofovir (resistance via K65R) and the investigational NRTI islatravir (resistance via M184V) have been explored in vitro mdpi.com. The K65R mutation increases sensitivity to islatravir, while the M184V mutation increases sensitivity to tenofovir mdpi.com. This mutual hypersensitization provides a strong rationale for combining these or similar agents to create a high barrier to resistance mdpi.com. In vitro passaging experiments with a combination of tenofovir and islatravir have shown that the development of resistance is significantly delayed compared to either drug alone mdpi.com. While these studies were not conducted with this compound specifically, they provide a proof-of-concept for rational combination strategies to overcome resistance to tenofovir-based therapies.

Structural Modifications to Circumvent Emerging Resistance

The development of next-generation antiviral agents that can effectively combat resistant strains is a cornerstone of infectious disease research. For this compound, while specific research into structural modifications to overcome the rtV173L/rtL180M/rtM204V mutational complex is not yet extensively documented in publicly available literature, general principles of medicinal chemistry and drug design offer a conceptual framework for such endeavors.

Strategies to circumvent resistance often involve modifying the chemical structure of the parent drug to achieve several key objectives:

Enhanced Binding Affinity: Alterations to the prodrug moiety or the tenofovir backbone could be explored to improve the binding affinity of the active tenofovir diphosphate to the mutated reverse transcriptase. This could involve creating additional points of interaction with the enzyme's active site that are not compromised by the resistance mutations.

Altered Conformation: The introduction of different functional groups could alter the conformational flexibility of the molecule, potentially allowing it to adapt to changes in the shape of the enzyme's active site caused by resistance mutations.

Increased Intracellular Concentration: Modifications to the phosphoramidate (B1195095) prodrug component of TMF could further enhance its delivery into target cells and its conversion to the active diphosphate form. A higher intracellular concentration of the active drug could potentially overcome the reduced sensitivity of the mutated enzyme.

Table 2: Conceptual Strategies for Structural Modification of this compound

| Strategy | Rationale | Potential Chemical Modifications |

| Enhance Binding Affinity | To overcome reduced interaction with the mutated enzyme's active site. | Introduction of additional hydrogen bond donors/acceptors or hydrophobic groups. |

| Alter Molecular Conformation | To allow the drug to fit into the altered active site of the resistant enzyme. | Modification of the linker between the tenofovir moiety and the prodrug group. |

| Increase Intracellular Drug Levels | To achieve a concentration of the active metabolite that is sufficient to inhibit the less sensitive enzyme. | Optimization of the amino acid and phenyl groups of the phosphoramidate prodrug. |

It is important to note that the design of new analogs is a complex process that requires a deep understanding of the structural biology of the target enzyme and the mechanism of resistance. Computational modeling and in vitro screening of new compounds against resistant viral strains are critical steps in this process. As our understanding of the specific interactions between tenofovir diphosphate and the resistant HBV polymerase deepens, more targeted strategies for the structural modification of this compound can be envisioned.

Advanced Drug Delivery Strategies for 1r Tenofovir Amibufenamide in Preclinical Research

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer a promising avenue for enhancing the therapeutic efficacy of antiviral agents like (1R)-tenofovir amibufenamide. The encapsulation of antiretroviral drugs within nanoparticles can improve their pharmacokinetic profile and facilitate targeted delivery. nih.govnih.gov

Encapsulation Techniques and Controlled Release Kinetics

Preclinical studies on related tenofovir (B777) prodrugs have utilized various polymers for nanoparticle formulation. For instance, poly(lactic-co-glycolic acid) (PLGA) has been used to create nanoparticles that encapsulate tenofovir alafenamide (TAF), a structurally similar prodrug. natap.orgbohrium.com These PLGA-based nanoparticles have demonstrated the ability to provide controlled release of the encapsulated drug. natap.org The release kinetics from such polymeric nanoparticles are often governed by diffusion, swelling, or erosion of the polymer matrix. mdpi.com

In the context of tenofovir, chitosan nanoparticles have also been investigated, showing a controlled release profile over several hours in simulated biological fluids. nih.gov While specific research on the encapsulation of this compound in such systems is not yet widely published, the principles established with other tenofovir prodrugs provide a strong rationale for its investigation. The goal of encapsulation would be to protect the drug from premature degradation and control its release rate, thereby maintaining therapeutic concentrations over an extended period.

Table 1: Preclinical Data on Nanoparticle Formulations of Tenofovir Prodrugs

| Nanoparticle System | Drug | Key Preclinical Findings |

| PLGA Nanoparticles | Tenofovir Alafenamide (TAF) + Elvitegravir (EVG) | Nanoparticle size <200 nm; sustained drug detection in tissues for 14 days compared to 72 hours for the drug in solution. natap.org |

| PLGA Nanoparticles | Tenofovir Alafenamide (TAF) + Emtricitabine (FTC) | Nanoparticle size ~233 nm; provided prolonged protection from HIV-1 challenge in humanized mice compared to the drug in solution. bohrium.comnih.gov |

| PEGylated Chitosan Nanoparticles | Tenofovir Alafenamide (TAF) | Nanoparticle size ~220 nm; ~60% of the drug released over 48 hours in vitro. nih.gov |

Targeted Delivery Approaches for Specific Cell Types or Tissues

Targeted delivery aims to increase the concentration of a drug in specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. This can be achieved by functionalizing the surface of nanoparticles with ligands that bind to receptors specifically expressed on the target cells. mdpi.comtaylorfrancis.com For this compound, which is primarily used for hepatitis B, the target cells are hepatocytes.

Preclinical research in targeted drug delivery often involves conjugating antibodies or other targeting moieties to the nanoparticle surface. mdpi.com For liver-targeted delivery, ligands for asialoglycoprotein receptors, which are highly expressed on hepatocytes, could be a potential strategy. While specific preclinical studies applying these targeted approaches to this compound nanoparticles are not yet available, this remains a logical and promising direction for future research to maximize its liver-targeting potential. clinicaltrials.gov

Long-Acting Formulations for Preclinical Investigation

Long-acting formulations are being extensively investigated in preclinical studies to provide sustained release of antiviral drugs over weeks or even months, which could improve treatment adherence. researchgate.netscienceopen.com

Research on Injectable Suspensions and Implantable Devices

Preclinical research on long-acting delivery of tenofovir prodrugs has largely focused on injectable nanosuspensions and implantable devices. researchgate.netresearchgate.net For instance, long-acting injectable formulations of other antiretrovirals have been developed as crystalline nanoparticle suspensions. scienceopen.com

Implantable devices, often made from biodegradable polymers, offer another approach for sustained drug delivery. researchgate.netmedicinespatentpool.org Preclinical studies with tenofovir alafenamide (TAF) have explored reservoir-style implants made from poly(ε-caprolactone) (PCL) that can provide zero-order release kinetics for extended periods. nih.govnih.gov These implants have been evaluated in various animal models, including mice, dogs, and non-human primates, to assess their pharmacokinetic profiles and biocompatibility. nih.govnih.govresearchgate.net Although specific preclinical data for this compound in such systems are not yet published, its favorable properties make it a strong candidate for inclusion in these long-acting delivery platforms.

Table 2: Preclinical Studies of Implantable Devices for Tenofovir Alafenamide (TAF)

| Implant Type | Polymer | Animal Model | Key Preclinical Findings |

| Reservoir-style implant | Poly(ε-caprolactone) (PCL) | Rhesus Macaques | Sustained tenofovir diphosphate (B83284) levels in PBMCs for up to 5 months. nih.gov |

| Reservoir-style implant | Poly(ε-caprolactone) (PCL) | Mice, Dogs, Sheep | In vitro release rates of 0.13 to 9.8 mg/day with zero-order kinetics were achieved. nih.govnih.gov |

| Microneedle Patches | Poly(lactic-co-glycolic acid) (PLGA) | Rats | Improved mean residence time of TAF compared to intramuscular injection. ulster.ac.uk |

Polymeric and Lipid-Based Delivery Systems for Sustained Release

Polymeric systems are central to the development of long-acting formulations. Biodegradable polymers like PLGA and PCL are commonly used due to their biocompatibility and tunable degradation rates. nih.govqub.ac.uk These polymers can be formulated into microspheres for injectable suspensions or form the matrix of solid implants. nih.gov

Lipid-based delivery systems, such as liposomes and lipid nanoparticles, also offer potential for sustained release. biomedjournal.commdpi.com These systems can encapsulate drugs and modify their release profile. While the application of these specific lipid-based systems for sustained delivery of this compound is yet to be detailed in preclinical literature, they represent a viable strategy that has been successful for other drugs. biomedjournal.com

Prodrug Modifications for Enhanced Tissue Specificity

This compound is itself a testament to the success of prodrug strategies. nih.gov It is a phosphoramidate (B1195095) prodrug designed for enhanced stability in plasma and efficient delivery of tenofovir to hepatocytes. nih.govclinicaltrials.gov The structure of this compound includes an additional methyl group compared to tenofovir alafenamide, which results in better liposolubility and cell membrane penetration. frontiersin.org

The metabolic activation of this compound occurs preferentially within hepatocytes via enzymes like carboxylesterase 1 (CES1) and cathepsin A. nih.gov This targeted activation leads to higher intracellular concentrations of the active metabolite, tenofovir diphosphate, in the liver compared to earlier tenofovir prodrugs. nih.gov

Further preclinical research into prodrug modifications could explore even greater tissue specificity. This might involve designing prodrugs that are activated by enzymes exclusively or predominantly found in a specific target tissue, thereby further minimizing systemic exposure and potential off-target effects. While this compound already represents a significant advancement in this area, the exploration of novel prodrug moieties remains an active field of research for antiviral drug development.

Table 3: Comparison of Tenofovir Prodrugs in Preclinical Models

| Prodrug | Key Structural Feature | Activation Enzymes | Preclinical Advantage |

| Tenofovir Disoproxil Fumarate (B1241708) (TDF) | Diester prodrug | Esterases in plasma and tissues | Improved oral bioavailability over tenofovir. nih.gov |

| Tenofovir Alafenamide (TAF) | Phosphonamidate prodrug | Cathepsin A (in PBMCs), Carboxylesterase 1 (in hepatocytes) | Greater plasma stability and more efficient delivery to target cells than TDF. nih.gov |

| This compound (TMF) | Methylated phosphoramidate prodrug | Carboxylesterase 1, Cathepsin A | Enhanced liposolubility and cell penetration compared to TAF. frontiersin.orgnih.gov |

Enzyme-Activated Prodrug Systems for Localized Activation

The design of this compound as a phosphonoamidate prodrug represents a sophisticated drug delivery strategy centered on enzyme-activated, localized release of the parent drug, tenofovir. nih.govclinicaltrials.gov This approach, often referred to as ProTide technology, aims to overcome the poor cell permeability and oral bioavailability of tenofovir, which are limited by its negatively charged phosphonate (B1237965) group. nih.gov The structure of TMF is similar to that of tenofovir alafenamide (TAF) but includes an additional methyl group, a modification that results in enhanced liposolubility and cell membrane penetration. nih.govresearchgate.net

This chemical structure is key to its plasma stability and targeted activation. TMF shares a metabolic activation pathway with TAF, which relies on enzymes that are highly expressed in hepatocytes, the primary site of hepatitis B virus (HBV) replication. nih.govnih.gov The activation process involves several steps:

Intracellular Conversion : After entering the hepatocyte, TMF is hydrolyzed by specific intracellular enzymes. In hepatocytes, this conversion is primarily mediated by carboxylesterase 1 (CES1). nih.govnih.gov Cathepsin A (CatA) also plays a role in the metabolic activation of TMF. nih.gov

Formation of Tenofovir : The enzymatic cleavage of the promoiety results in the formation of an intermediate which is then converted to tenofovir. nih.gov

Phosphorylation : Once tenofovir is released inside the hepatocyte, it is phosphorylated by cellular kinases to its pharmacologically active form, tenofovir diphosphate (TFV-DP). nih.gov

This enzyme-dependent activation mechanism within the target liver cells ensures that high concentrations of the active drug are achieved where needed, while systemic plasma concentrations of tenofovir remain low. nih.govnih.gov This targeted delivery approach is designed to increase antiviral potency and reduce the systemic toxicities associated with higher circulating levels of tenofovir, such as renal and bone adverse effects observed with the earlier prodrug, tenofovir disoproxil fumarate (TDF). businesswire.comresearchgate.net

In Vitro and In Vivo Evaluation of Novel Delivery Systems in Preclinical Models

The efficacy of this compound's inherent prodrug delivery system has been substantiated in multiple preclinical models, which have demonstrated its enhanced antiviral activity and favorable pharmacokinetic profile compared to other tenofovir prodrugs.

In Vitro Evaluation

Preclinical studies using cell culture models have confirmed the potent anti-HBV activity of TMF. In an HBV-positive hepatic cell line (HepG2.2.15), TMF demonstrated significantly stronger inhibition of HBV DNA replication compared to TDF and was slightly more potent than TAF. nih.gov The half-maximal effective concentration (EC₅₀) for TMF was measured at 7.3 nM. medchemexpress.com A comparative study showed that after nine days of treatment, the EC₅₀ value for TMF was 7.29 ± 0.71 nM, which was significantly lower than that of TDF (17.09 ± 2.45 nM) and TAF (12.17 ± 0.56 nM). nih.gov This enhanced in vitro activity is attributed to its improved cell penetration and efficient intracellular conversion to the active TFV-DP. nih.gov

| Compound | EC₅₀ (nM) |

|---|---|

| This compound (TMF) | 7.29 ± 0.71 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 |

In Vivo Evaluation

Preclinical animal models have been crucial in demonstrating the pharmacokinetic advantages of TMF's targeted delivery system. Studies in Sprague-Dawley rats, C57BL/6 mice, and beagle dogs revealed that TMF has greater bioavailability and superior target loading compared to TAF and TDF. nih.gov This leads to higher concentrations of the active metabolite, TFV-DP, in the liver, which is closely linked to its anti-HBV efficacy. nih.gov

In an HBV transgenic mouse model, TMF showed a potent antiviral effect, effectively decreasing the level of HBV DNA in serum. medchemexpress.comnih.gov The improved pharmacokinetic profile of TMF is characterized by lower systemic plasma levels of tenofovir and higher intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) when compared to TDF. nih.gov This efficient delivery to target cells and reduced systemic exposure underscores the success of the prodrug strategy in preclinical models. nih.gov

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| SD Rats, C57BL/6 Mice, Beagle Dogs | Greater bioavailability and better target loading compared to TAF and TDF. | nih.gov |

| HBV Transgenic Mice | Potent antiviral effect, demonstrated by a decrease in serum HBV DNA levels. | medchemexpress.comnih.gov |

| General Preclinical Animals | Higher hepatic levels of the active metabolite, TFV-DP, compared to other tenofovir prodrugs. | nih.gov |

These preclinical evaluations collectively validate the design of this compound as an advanced drug delivery system that successfully facilitates targeted activation and enhances the therapeutic index of tenofovir.

Analytical Methodologies for 1r Tenofovir Amibufenamide Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are the cornerstone for the quantitative analysis of (1R)-Tenofovir amibufenamide and its primary metabolite, tenofovir (B777), in preclinical biological samples such as plasma, tissue homogenates, and cellular lysates. The choice of technique is guided by the required sensitivity, selectivity, and the specific goals of the study.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification of pharmaceuticals. For tenofovir prodrugs, reverse-phase HPLC (RP-HPLC) methods are commonly developed.

Methodological Principles: An RP-HPLC method for this compound would typically involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. biotech-asia.orgcore.ac.uk The pH of the aqueous buffer is a critical parameter that must be optimized to ensure proper retention and peak shape of the analytes. Detection is commonly performed at a wavelength of approximately 260 nm, corresponding to the maximum absorbance of the adenine (B156593) moiety in the tenofovir structure. biotech-asia.orgcore.ac.uk

Sample preparation for HPLC analysis from biological matrices often involves protein precipitation with an organic solvent, followed by centrifugation and filtration to remove particulate matter before injection into the HPLC system. sphinxsai.com

Illustrative HPLC Method Parameters: While specific methods for this compound are not extensively published, a typical method can be extrapolated from established procedures for other tenofovir prodrugs.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

| Retention Time | Dependent on specific mobile phase composition |

For high sensitivity and selectivity, particularly at the low concentrations often encountered in preclinical pharmacokinetic studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique allows for the simultaneous quantification of the prodrug, this compound, and its active metabolite, tenofovir. nih.govresearchgate.net

Methodological Principles: The separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system, often with a C18 or a polar-reverse phase column, which provides rapid and efficient separation. nih.govnih.gov Following chromatographic separation, the analytes are ionized, typically using positive electrospray ionization (ESI+). The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard, ensuring high specificity and reducing matrix interference. nih.govmedpharmres.com

Sample preparation is crucial to ensure the stability of the prodrug, which can be susceptible to hydrolysis. Techniques include protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE). nih.govnih.gov For plasma samples, immediate acidification with formic acid upon collection can be employed to minimize the enzymatic hydrolysis of the prodrug to tenofovir, preventing overestimation of the metabolite concentration. nih.gov

Typical LC-MS/MS Parameters for Tenofovir Prodrug Analysis:

| Parameter | This compound (Prodrug) | Tenofovir (Metabolite) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | Analyte-specific precursor > product | e.g., 288.1 > 176.1 |

| Internal Standard | Stable Isotope Labeled (SIL) Prodrug | SIL-Tenofovir (e.g., Tenofovir-d6) |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | Protein Precipitation or Solid-Phase Extraction |

| Calibration Range | e.g., 1 - 500 ng/mL | e.g., 0.5 - 500 ng/mL |

Spectroscopic and Spectrometric Methods for Structural Elucidation (Preclinical)

During drug development, it is critical to unequivocally confirm the chemical structure of the new chemical entity and to identify metabolites formed in preclinical species. Spectroscopic and spectrometric techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of a molecule in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms within the this compound molecule. nih.gov

¹H NMR provides information on the number and types of protons and their neighboring atoms.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the covalent structure, including the stereochemistry of the chiral centers. nih.govresearchgate.net

Solid-state NMR (ssNMR) can also be employed, particularly for characterizing the solid form of the drug substance, such as its fumarate (B1241708) salt, to distinguish between a co-crystal and a true salt by investigating proton transfer. nih.govsemanticscholar.org